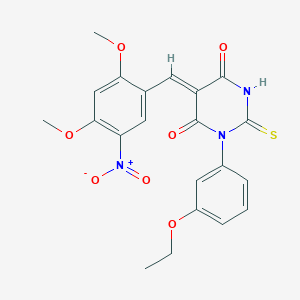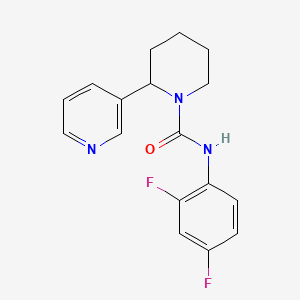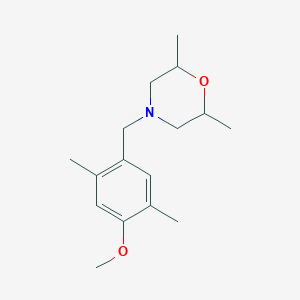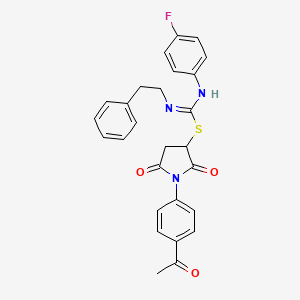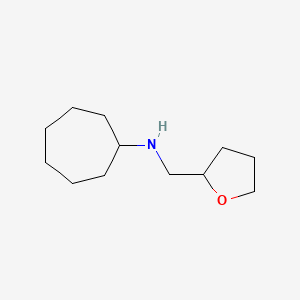
N-(tetrahydro-2-furanylmethyl)cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tetrahydro-2-furanylmethyl)cycloheptanamine, also known as THF-M, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as cycloheptamines, which have a range of biological activities. THF-M has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and antipsychotic properties. In
Mécanisme D'action
The exact mechanism of action of N-(tetrahydro-2-furanylmethyl)cycloheptanamine is not fully understood, but it is thought to act on a range of receptors in the body. It has been shown to have affinity for the sigma-1 receptor, which is involved in pain perception and inflammation. N-(tetrahydro-2-furanylmethyl)cycloheptanamine may also act on the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines in animal models of acute lung injury and arthritis. It has also been shown to reduce levels of stress hormones in animal models of stress-induced depression. Additionally, N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(tetrahydro-2-furanylmethyl)cycloheptanamine is its relatively low toxicity and lack of side effects. This makes it a promising candidate for further research as a potential therapeutic agent. However, one limitation is the lack of clinical data on its safety and efficacy in humans. More research is needed to determine the optimal dosage and potential side effects of N-(tetrahydro-2-furanylmethyl)cycloheptanamine.
Orientations Futures
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)cycloheptanamine. One area of interest is its potential as a treatment for neuropathic pain. Further research is needed to determine the optimal dosage and potential side effects of N-(tetrahydro-2-furanylmethyl)cycloheptanamine in humans. Another area of interest is its potential as an anti-inflammatory agent. N-(tetrahydro-2-furanylmethyl)cycloheptanamine may have applications in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(tetrahydro-2-furanylmethyl)cycloheptanamine may have potential as an antipsychotic agent, reducing symptoms of schizophrenia in humans. Further research is needed to determine the optimal dosage and potential side effects of N-(tetrahydro-2-furanylmethyl)cycloheptanamine in humans.
Méthodes De Synthèse
N-(tetrahydro-2-furanylmethyl)cycloheptanamine can be synthesized from cycloheptanone and tetrahydrofurfurylamine through a catalytic hydrogenation process. This method has been extensively studied and optimized to produce high yields of pure N-(tetrahydro-2-furanylmethyl)cycloheptanamine. The purity of the compound is crucial for its use in scientific research.
Applications De Recherche Scientifique
N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been studied for its potential therapeutic applications in a range of conditions. It has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain. It has also been studied as an anti-inflammatory agent, reducing inflammation in models of acute lung injury and arthritis. Additionally, N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been shown to have antipsychotic properties, reducing symptoms of schizophrenia in animal models.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-4-7-11(6-3-1)13-10-12-8-5-9-14-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVBRJTIHDXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)


![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)
![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)
